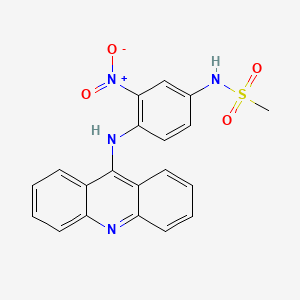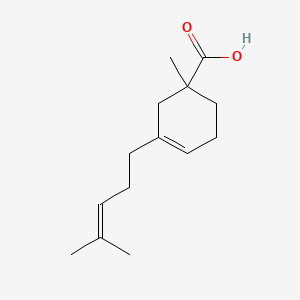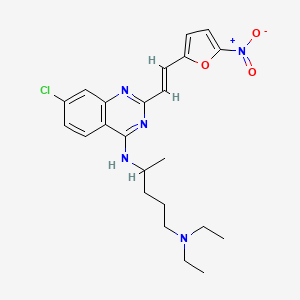
9,12-Octadecadienoic acid (9Z,12Z)-, (dibutylstannylene)bis(thio-2,1-ethanediyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Dibutyl(2-octadeca-9,12-dienoyloxyethylsulfanyl)stannyl]sulfanylethyl octadeca-9,12-dienoate is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a unique structure with multiple functional groups, making it a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Dibutyl(2-octadeca-9,12-dienoyloxyethylsulfanyl)stannyl]sulfanylethyl octadeca-9,12-dienoate involves several steps. The starting materials typically include octadeca-9,12-dienoic acid and dibutyltin dichloride. The reaction proceeds through esterification and subsequent substitution reactions. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like toluene or dichloromethane are commonly used, and the reactions are typically carried out at elevated temperatures (around 60-80°C) to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as palladium or platinum complexes, can also be employed to accelerate the reaction rates. Purification of the final product is achieved through techniques like column chromatography or recrystallization.
化学反応の分析
Types of Reactions
2-[Dibutyl(2-octadeca-9,12-dienoyloxyethylsulfanyl)stannyl]sulfanylethyl octadeca-9,12-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohols or thiols.
Substitution: Nucleophilic substitution reactions can occur at the tin center, where ligands like halides or alkoxides can replace the existing groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium methoxide (NaOMe), potassium iodide (KI)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, thiols
Substitution: Various organotin derivatives
科学的研究の応用
2-[Dibutyl(2-octadeca-9,12-dienoyloxyethylsulfanyl)stannyl]sulfanylethyl octadeca-9,12-dienoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential as an antimicrobial agent due to its organotin moiety.
Medicine: Explored for its anticancer properties, as organotin compounds have shown cytotoxic effects against various cancer cell lines.
Industry: Utilized in the production of polymers and coatings, where its unique structure imparts desirable properties like flexibility and durability.
作用機序
The mechanism of action of 2-[Dibutyl(2-octadeca-9,12-dienoyloxyethylsulfanyl)stannyl]sulfanylethyl octadeca-9,12-dienoate involves its interaction with cellular components. The organotin moiety can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This binding disrupts cellular processes, resulting in antimicrobial or anticancer effects. Additionally, the compound can generate reactive oxygen species (ROS), causing oxidative stress and cell death.
類似化合物との比較
Similar Compounds
- 2-(2,2-Di((9Z,12Z)-octadeca-9,12-dien-1-yl)-1,3-dioxolan-4-yl)-N,N-dimethylethanamine
- (9Z,12Z)-Dodecyl octadeca-9,12-dienoate
- Octadeca-9,12-dienoic acid
Uniqueness
Compared to similar compounds, 2-[Dibutyl(2-octadeca-9,12-dienoyloxyethylsulfanyl)stannyl]sulfanylethyl octadeca-9,12-dienoate stands out due to its organotin moiety, which imparts unique chemical reactivity and biological activity. The presence of multiple functional groups allows for diverse chemical transformations, making it a versatile compound in research and industrial applications.
特性
CAS番号 |
67859-61-4 |
|---|---|
分子式 |
C48H88O4S2Sn |
分子量 |
912.1 g/mol |
IUPAC名 |
2-[dibutyl-[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxyethylsulfanyl]stannyl]sulfanylethyl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C20H36O2S.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19-23;2*1-3-4-2;/h2*6-7,9-10,23H,2-5,8,11-19H2,1H3;2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*7-6-,10-9-;;; |
InChIキー |
RVNSTKLBXTVZJQ-ZHEBOFABSA-L |
異性体SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCCS[Sn](SCCOC(=O)CCCCCCC/C=C\C/C=C\CCCCC)(CCCC)CCCC |
正規SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCCS[Sn](CCCC)(CCCC)SCCOC(=O)CCCCCCCC=CCC=CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


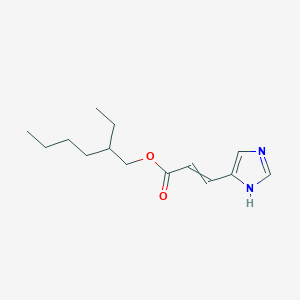
![Tributyl[cyclohexyl(1-ethoxyethoxy)methyl]stannane](/img/structure/B14475105.png)
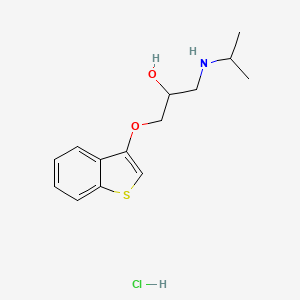


![2,4-Dimethyl-5-[4-(propan-2-yl)phenyl]penta-2,4-dienal](/img/structure/B14475122.png)
![Thiocyanic acid, 2-[[4-[bis[2-(acetyloxy)ethyl]amino]-2-methylphenyl]azo]-6-benzothiazolyl ester](/img/structure/B14475145.png)

![[4-(Benzyloxy)-2-bromo-5-methoxyphenyl]acetonitrile](/img/structure/B14475154.png)
![Piperidine, 1-[[(dimethylamino)thioxomethyl]thio]-](/img/structure/B14475156.png)
